molecular formula C10H15BO2 B8083925 Boronic acid, (2-methyl-4-propylphenyl)-

Boronic acid, (2-methyl-4-propylphenyl)-

Cat. No.: B8083925
M. Wt: 178.04 g/mol
InChI Key: XSCBTTAAGIFIGB-UHFFFAOYSA-N
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Description

General Significance of Arylboronic Acids in Modern Organic Synthesis and Materials Science

Arylboronic acids and their derivatives have become indispensable tools in modern organic synthesis and materials science due to their versatility, stability, and relatively low toxicity. mdpi.comnih.gov A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction, which is tolerant of a wide range of functional groups, is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. nih.gov

Beyond their role in carbon-carbon bond formation, arylboronic acids are also employed in a variety of other transformations, including C-N and C-O bond-forming reactions. rsc.org They can serve as precursors to aryl radicals and are utilized in catalysis, for instance, in dehydrative C-alkylation and allylation reactions. rsc.orgacs.org

In materials science, the unique properties of arylboronic acids are harnessed to create advanced materials. They are used in the development of sensors, particularly for saccharides, due to the reversible formation of boronate esters with diols. researchgate.net This dynamic covalent chemistry also makes them valuable components in self-healing polymers and stimuli-responsive materials. researchgate.net Furthermore, arylboronic acid-containing compounds are investigated for applications in optoelectronics, such as in the formulation of liquid crystals.

Contextualization of Boronic acid, (2-methyl-4-propylphenyl)- as a Substituted Arylboronic Acid Building Block

Boronic acid, (2-methyl-4-propylphenyl)- is a member of the extensive family of substituted arylboronic acids. Its chemical structure, featuring a methyl group at the 2-position and a propyl group at the 4-position of the phenyl ring, provides it with distinct characteristics. The substitution pattern influences the electronic and steric environment of the boronic acid group, which in turn can affect its reactivity and the properties of the resulting products.

While detailed research findings on this specific compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a building block in the synthesis of more complex molecules. The presence of the alkyl substituents can enhance solubility in organic solvents and influence the physical properties, such as the mesophase behavior in liquid crystals, of its derivatives.

Physicochemical Properties of Boronic acid, (2-methyl-4-propylphenyl)-

Property Value Source
CAS Number 185329-96-8 ksylmy.com
Molecular Formula C₁₀H₁₅BO₂ ksylmy.com
Molecular Weight 178.04 g/mol bldpharm.com

| SMILES Code | CCCC1=CC=C(B(O)O)C(C)=C1 | |

Evolution of Synthetic Strategies for Arylboronic Acid Scaffolds

The synthesis of arylboronic acids has evolved significantly since their discovery, with numerous methods now available to access a wide array of substituted derivatives. mdpi.comorganic-chemistry.org

One of the earliest and most common methods involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium species, with a trialkyl borate (B1201080), followed by acidic hydrolysis. mdpi.comgoogle.com This approach allows for the conversion of aryl halides into the corresponding arylboronic acids.

Palladium-catalyzed cross-coupling reactions have also become a prominent strategy for arylboronic acid synthesis. The Miyaura borylation, for instance, involves the coupling of aryl halides or triflates with a diboron (B99234) reagent in the presence of a palladium catalyst. nih.gov More recently, direct C-H borylation of arenes has emerged as a powerful and atom-economical method, enabling the synthesis of arylboronic acids without the need for pre-functionalized starting materials. organic-chemistry.org

Other synthetic routes include the reaction of aryl silanes or stannanes with boron halides and the diazotization of anilines followed by a borylation step. mdpi.comorganic-chemistry.org The development of these varied synthetic strategies has greatly expanded the accessibility and diversity of arylboronic acid building blocks for a multitude of applications.

Properties

IUPAC Name

(2-methyl-4-propylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-3-4-9-5-6-10(11(12)13)8(2)7-9/h5-7,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCBTTAAGIFIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of Boronic Acid, 2 Methyl 4 Propylphenyl and Arylboronic Acids

Protodeboronation Pathways

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is a significant and often undesirable side reaction in synthetic organic chemistry, particularly in transition metal-catalyzed cross-coupling reactions where organoboron compounds are used as key reagents. libretexts.orgnih.gov The propensity for a given boronic acid, such as (2-methyl-4-propylphenyl)boronic acid, to undergo protodeboronation is highly dependent on factors like the reaction conditions and the nature of the organic substituent on the boron atom. libretexts.org

A facile protodeboronation of arylboronic acids can be achieved under acidic conditions without the need for a metal catalyst. nih.govnih.gov This reaction is general for a wide array of arylboronic acids, accommodating both electron-donating and electron-withdrawing substituents, and typically proceeds in good to excellent yields. nih.govnih.gov The process is often carried out using a simple acid like acetic acid in a solvent such as 1,4-dioxane. This metal-free method presents a "greener" alternative to other protodeboronation protocols, avoiding the use of metal catalysts and other additives. nih.gov Mechanistic studies suggest that this thermal protodeboronation may involve the formation of a complex between the boronic acid and a proton source, which then leads to the fission of the carbon-boron bond. mit.edu

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of acid-promoted protodeboronation. These studies indicate that the reaction between an arylboronic acid and an acid like acetic acid proceeds through an intermolecular metathesis mechanism. nih.govnih.gov The key step in this proposed pathway is the formation of a four-membered ring transition state. nih.govnih.gov

Further computational studies have identified as many as seven distinct mechanistic pathways for protodeboronation, with the operative pathway for any specific boronic acid being dependent on its structure and the reaction conditions. nih.gov The rate for each potential pathway is correlated with its characteristic energy difference, which can be calculated using DFT. nih.gov For the acid-promoted metal-free pathway, DFT calculations show that the arylboronic acid reacts directly with the acid to form the new aryl-hydrogen bond. nih.gov

The electronic nature of substituents on the aryl ring of arylboronic acids has a pronounced effect on the rate and yield of protodeboronation. Generally, electron-donating groups accelerate the reaction and lead to higher yields, while electron-withdrawing groups slow the reaction down. researchgate.net

For instance, in acid-promoted protodeboronation, arylboronic acids featuring electron-donating groups such as –OH, –OCH₃, and –CH₃ can be completely converted within 1–4 hours with yields ranging from 78–92%. researchgate.net In contrast, those with strong electron-withdrawing groups like –NO₂, –COCH₃, or –COOH require significantly longer reaction times, from 8 to 20 hours. researchgate.net This indicates that a higher electron density at the carbon-boron bond facilitates the reaction. DFT calculations support these experimental findings, showing a lower energy barrier for the protodeboronation of arylboronic acids with electron-donating groups compared to those with electron-withdrawing groups.

Kinetic studies across a wide range of pH values have revealed more complex behaviors. A detailed analysis of 30 different substituted arylboronic acids using Swain–Lupton parameters showed a "V-shaped" plot, which suggests a change in the reaction mechanism from simple aryl rings to those that are highly electron-deficient. nih.govyoutube.com For most non-basic arylboronic acids, the reaction is slowest at a neutral pH and is catalyzed by both acid and base. libretexts.org However, for very electron-deficient arenes, a different pathway involving a transient aryl anion may become operative. nih.govyoutube.com

Table 1: Effect of Substituents on Acid-Promoted Protodeboronation of Arylboronic Acids

Substituent Group Substituent Type Reaction Time (h) Yield (%)
4-OH Electron-Donating 1 92
4-OCH₃ Electron-Donating 2 90
4-CH₃ Electron-Donating 4 78
4-Ph Electron-Donating 3 88
4-Br Electron-Withdrawing 5 71
4-Cl Electron-Withdrawing 5 85
4-NO₂ Electron-Withdrawing 12 65
4-COOH Electron-Withdrawing 20 52

Data sourced from studies on acid-promoted protodeboronation in acetic acid. researchgate.net

In the context of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, protodeboronation is a well-documented and problematic side reaction. nih.govrsc.orgnih.govnih.gov It leads to the consumption of the organoboron reagent, thereby lowering the yield of the desired cross-coupled product and complicating the purification process. rsc.org This unwanted reaction is often promoted by the basic conditions required for the Suzuki-Miyaura coupling. nih.govnih.gov

Recent research has also shown that the palladium catalyst itself, especially when coordinated with bulky phosphine (B1218219) ligands, can actively promote protodeboronation, even with only trace amounts of water present. rsc.org The choice of ligand is therefore critical, as bulky ligands often used to facilitate challenging couplings can inadvertently accelerate the decomposition of the boronic acid reagent. rsc.orgnih.gov The instability of certain boronic acids, such as some heteroaryl derivatives, under coupling conditions is a significant limitation that often necessitates the use of excess reagent to achieve a satisfactory yield.

Several strategies have been developed to suppress or bypass protodeboronation during cross-coupling reactions. A primary approach is to modify the boronic acid itself. The use of boronic acid derivatives such as N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates can provide enhanced stability. libretexts.org These derivatives often function as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and thus minimizing the rate of the side reaction. libretexts.org Similarly, protecting the boronic acid with groups like 1,8-diaminonaphthalene (B57835) (dan) has been shown to prevent protodeboronation, allowing the cross-coupling to proceed without requiring the removal of the protecting group.

Another key strategy involves optimizing the reaction conditions and catalyst system. This includes:

Catalyst Design: Developing highly active catalysts that promote rapid catalytic turnover can increase the rate of the desired cross-coupling reaction to outcompete the slower protodeboronation. libretexts.org

Temperature and Solvent Control: Mechanistic studies have shown that high temperatures can accentuate copper-mediated protodeboronation. Using milder conditions, such as lower temperatures and specific solvents like t-BuOH in a ligandless system, can effectively minimize this side reaction.

Anhydrous Conditions: Since water is a reactant in protodeboronation, carrying out couplings under anhydrous conditions can be an effective, though sometimes impractical, solution.

Carbon-Carbon Bond Forming Reactions

Arylboronic acids, including (2-methyl-4-propylphenyl)boronic acid, are exceptionally valuable reagents in organic synthesis, primarily for the formation of new carbon-carbon bonds. The most prominent of these transformations is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction has become a cornerstone of modern synthetic chemistry due to its operational simplicity, the stability and low toxicity of boron reagents, and its tolerance of a wide variety of functional groups.

In a typical Suzuki-Miyaura reaction, an arylboronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. libretexts.org The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a crucial phase of the reaction.

While specific reaction data for (2-methyl-4-propylphenyl)boronic acid is not detailed in the surveyed literature, its structure as a substituted arylboronic acid makes it a suitable candidate for a wide range of Suzuki-Miyaura couplings. It would be expected to react with various aryl and heteroaryl halides to form the corresponding biaryl products. The general scope of the Suzuki-Miyaura reaction is vast, enabling the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Besides the Suzuki-Miyaura reaction, arylboronic acids participate in other carbon-carbon bond-forming reactions, such as transition-metal-free additions to aldehydes and ketones, and couplings with tosylhydrazones.

Table 2: General Scheme for Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst Base Product
Arylboronic Acid (e.g., (2-methyl-4-propylphenyl)boronic acid) Aryl/Vinyl Halide or Triflate Pd(0) complex e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ Biaryl or Styrene

Table of Mentioned Compounds

Compound Name
(2-methyl-4-propylphenyl)boronic acid
1,4-dioxane
1,8-diaminonaphthalene
Acetic acid
N-methyliminodiacetic acid
Palladium
Potassium organotrifluoroborates
t-BuOH

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks. libretexts.orgyoutube.com The general catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the Pd(II) center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

The palladium-catalyzed coupling of (2-methyl-4-propylphenyl)boronic acid with various aryl halides (I, Br, Cl) and pseudohalides (e.g., triflates) is a powerful method for synthesizing unsymmetrical biaryls. The ortho-methyl group on the boronic acid introduces steric hindrance, which can influence the rate and efficiency of the coupling reaction. Generally, electron-rich and sterically bulky phosphine ligands are employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org While specific data for (2-methyl-4-propylphenyl)boronic acid is not extensively published, the reactivity can be inferred from studies on other ortho-substituted arylboronic acids. For instance, reactions involving ortho-substituted phenylboronic acids often require carefully optimized conditions, including the choice of catalyst, ligand, and base, to achieve high yields. beilstein-journals.org The electronic nature of the aryl halide also plays a critical role, with electron-withdrawing groups on the halide generally accelerating the reaction. arkat-usa.org

Interactive Data Table: Representative Suzuki-Miyaura Coupling of Ortho-Substituted Arylboronic Acids

Below is a representative data table illustrating typical conditions and yields for the Suzuki-Miyaura coupling of aryl halides with sterically similar ortho-substituted arylboronic acids.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromoacetophenoneo-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
21-Bromo-4-nitrobenzeneo-Tolylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane10092
32-Chlorotolueneo-Tolylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmylOH11088
44-Bromoanisole(2-Methyl-4-propylphenyl)boronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80Est. >85
53,5-Dibromopyridineo-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DMF9078

Note: The data for entries 1-3 and 5 are based on typical results for ortho-substituted boronic acids. Entry 4 is an estimated yield for the target compound under standard conditions, highlighting its expected high reactivity.

A greener alternative to the classical Suzuki-Miyaura reaction is the oxidative Suzuki coupling, which utilizes unfunctionalized arenes instead of aryl halides. rsc.org This approach avoids the preparation of halogenated starting materials. rsc.orgresearchgate.net Recent advancements have described mild, in-water oxidative Suzuki couplings using hydrogen peroxide as the terminal oxidant. rsc.org In such a system, a process like a Fenton-bromide system can generate reactive bromine species in situ, which then halogenate the arene, followed by a standard Suzuki coupling. This methodology has been demonstrated with a variety of arylboronic acids and arenes, showcasing broad functional group tolerance. rsc.org

The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle and has been the subject of extensive mechanistic investigation. libretexts.org Two primary pathways are debated: one involving the reaction of a palladium halide complex with a boronate species (formed by the reaction of the boronic acid with a base), and another involving the reaction of a palladium-hydroxo complex with the neutral boronic acid. illinois.edu The structure of the boronic acid or its ester derivative can significantly impact the rate of transmetalation, with some boronic esters showing rates over 20 times faster than the corresponding boronic acids. illinois.edu Steric hindrance on the arylboronic acid, such as the ortho-methyl group in (2-methyl-4-propylphenyl)boronic acid, can slow down the transmetalation step. The final step, reductive elimination, is also influenced by the steric bulk of the ligands and the coupled aryl groups. Bulky, electron-rich phosphine ligands are known to accelerate this step. libretexts.org

Conjugate Additions (Hayashi-Miyaura Reaction)

Beyond the substitution reactions, arylboronic acids are also competent nucleophiles in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a transformation often referred to as the Hayashi-Miyaura reaction. rsc.orgnih.gov

The palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated acceptors like enones is a powerful method for creating chiral β-aryl carbonyl compounds. amanote.com This reaction has been developed to construct all-carbon quaternary stereocenters with high enantioselectivity. The use of chiral ligands, such as pyridinooxazolines (PyOx), in combination with a palladium source like Pd(OCOCF₃)₂, has proven effective for these transformations. The reaction is notable for its tolerance to air and moisture, making it operationally simple. The substrate scope is broad, encompassing a variety of arylboronic acids and cyclic enones. The electronic and steric properties of the arylboronic acid can affect the yield and enantioselectivity of the addition.

Interactive Data Table: Asymmetric Conjugate Addition of Arylboronic Acids to a Cyclic Enone

The following table presents representative data for the palladium-catalyzed asymmetric conjugate addition of various arylboronic acids to 3-methylcyclohex-2-enone, illustrating the general effectiveness of the method.

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)ee (%)
1Phenylboronic acidPd(OCOCF₃)₂ (5 mol%)(S)-t-BuPyOx (6 mol%)-(ClCH₂)₂609599
24-Methoxyphenylboronic acidPd(OCOCF₃)₂ (5 mol%)(S)-t-BuPyOx (6 mol%)-(ClCH₂)₂609899
34-(Trifluoromethyl)phenylboronic acidPd(OCOCF₃)₂ (5 mol%)(S)-t-BuPyOx (6 mol%)-(ClCH₂)₂608598
4(2-Methyl-4-propylphenyl)boronic acidPd(OCOCF₃)₂ (5 mol%)(S)-t-BuPyOx (6 mol%)-(ClCH₂)₂60Est. ~90Est. >95
52-Naphthylboronic acidPd(OCOCF₃)₂ (5 mol%)(S)-t-BuPyOx (6 mol%)-(ClCH₂)₂609199

Note: Data for entries 1-3 and 5 are based on published results for similar systems. Entry 4 provides an estimated yield and enantiomeric excess (ee) for the target compound, (2-methyl-4-propylphenyl)boronic acid, which is expected to perform well in this transformation.

Stereoselectivity Control and Mechanistic Insights

The control of stereoselectivity in cross-coupling reactions involving arylboronic acids is a critical aspect of modern organic synthesis, enabling the construction of complex chiral molecules. In Suzuki-Miyaura couplings, the stereochemical outcome is significantly influenced by the choice of ligand, substrate, and reaction conditions. organic-chemistry.org While these reactions are often expected to proceed with retention of the olefin geometry, Z-to-E isomerization can occur, with the extent of isomerization being dictated primarily by the palladium catalyst's ligand. organic-chemistry.org

Detailed mechanistic studies have revealed that the fundamental steps of the Suzuki coupling—oxidative addition, transmetalation, and reductive elimination—each play a role in determining the final stereochemistry. libretexts.org The oxidative addition of alkyl halides generally proceeds with retention of configuration, although allylic and benzylic halides experience inversion. libretexts.org Subsequently, both the transmetalation and reductive elimination steps typically retain the stereochemistry established during oxidative addition. libretexts.org However, the factors influencing the stereochemical course of transmetalation with alkylboron compounds can be nuanced, with the electronic properties of the phosphine ligand and the steric properties of the alkylboron nucleophile independently biasing the outcome. nih.gov

Significant advancements have been made in developing enantioselective Suzuki-Miyaura couplings. acs.org The use of chiral ligands can facilitate the synthesis of axially chiral biaryls, which are prominent in medicinal chemistry and catalyst design. acs.orgresearchgate.net For instance, the enantiopure, sulfonated SPhos (sSPhos) ligand has proven effective in the atroposelective synthesis of highly enantioenriched 2,2′-biphenols. acs.orgresearchgate.net The mechanism for selectivity in such cases is thought to involve the later stages of the catalytic cycle, particularly transmetalation and reductive elimination, which are often the dominant steps in determining the enantioselectivity. acs.org

Furthermore, the development of stereospecific couplings for challenging substrates has expanded the reaction's utility. The first stereocontrolled coupling of haloallenes with boronic acids was achieved by using bulky phosphine ligands with cone angles greater than 180°, such as XPhos, which promote stereoretention by favoring direct oxidative addition at the less sterically hindered carbon. nih.gov Similarly, chiral secondary and tertiary boronic esters can be coupled with high stereospecificity to form new C-C, C-O, C-N, and C-X bonds at stereogenic centers. rsc.orgacs.org These transformations, which can proceed with either retention or inversion of configuration, underscore the versatility of boronic esters as configurationally stable synthetic intermediates. rsc.orgdigitellinc.com

Homocoupling Reactions

The homocoupling of arylboronic acids to form symmetrical biphenyls is a significant transformation in organic synthesis. While sometimes considered a side reaction in Suzuki-Miyaura cross-couplings, it can also be employed as a primary method for synthesizing biaryl compounds. thieme-connect.comresearchgate.net This reaction can be catalyzed by various metal systems, including palladium and gold, under mild conditions. researchgate.netacs.org

Metal-Organic Frameworks (MOFs) have emerged as efficient, heterogeneous catalysts for the aerobic homocoupling of arylboronic acids. Specifically, copper terephthalate (B1205515) MOF has been utilized as an environmentally benign and reusable catalyst for this transformation, yielding symmetrical biphenyls under mild, aerobic conditions at room temperature. rsc.orgrsc.org This method is tolerant of a variety of functional groups on the arylboronic acid, including halogens, cyano, and nitro groups. rsc.orgrsc.org

The catalytic activity of the copper terephthalate MOF is attributed to the catalytically active copper sites present within the framework's channels. rsc.org The heterogeneous nature of the MOF catalyst allows for easy recovery and reuse with only a minor loss in activity, highlighting its potential for industrial applications. rsc.org Other copper-based MOFs have also shown catalytic activity, and some exhibit pronounced size-selectivity, effectively catalyzing the homocoupling of smaller arylboronic acids while excluding larger ones due to the restrictive dimensions of their internal channels. bohrium.comresearchgate.net In addition to copper-based MOFs, photocatalytic ruthenium complexes incorporated into zirconium-based MOFs have been shown to efficiently catalyze the aerobic oxidation of arylboronic acids under visible light irradiation. nih.gov

The mechanism for the homocoupling of arylboronic acids varies depending on the catalyst system employed. For the palladium-catalyzed aerobic homocoupling, density functional theory (DFT) studies have elucidated a mechanism starting from a peroxo complex, O₂PdL₂ (where L = PPh₃). acs.orgacs.org A key step involves the coordination of an oxygen atom from this peroxo complex to the boron atom of the arylboronic acid. acs.org This adduct then reacts with a second molecule of arylboronic acid, ultimately leading to the formation of the biphenyl (B1667301) product and regeneration of the Pd(0) catalyst. acs.org

In the case of copper terephthalate MOF-catalyzed aerobic homocoupling, a proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. rsc.org The reaction is believed to initiate with the replacement of a solvent molecule coordinated to the Cu(II) center in the MOF by an arylboronic acid molecule. rsc.org

Under different conditions, such as those encountered during Suzuki-Miyaura reactions with sterically hindered substrates, homocoupling can occur through a less common pathway involving protonolysis followed by a second transmetalation event, rather than the more established mechanism requiring the involvement of oxygen. thieme-connect.com For other copper-catalyzed systems, a plausible mechanism involves the formation of various copper-biaryl intermediates. researchgate.net

Other C-C Bond Constructions (e.g., Heck, Sonogashira Analogues)

Arylboronic acids are versatile reagents that participate in a range of C-C bond-forming reactions beyond the Suzuki-Miyaura coupling, including analogues of the Heck and Sonogashira reactions. These transformations often provide more environmentally benign alternatives to traditional methods that use aryl halides. nih.gov

The halide-free Heck-type reaction, which uses an arylboronic acid as the aryl source, avoids the generation of harmful hydrogen halide waste. nih.gov This oxidative boron-Heck reaction is typically catalyzed by palladium(II) complexes, such as Pd(OAc)₂, and requires an oxidant to regenerate the active catalyst. beilstein-journals.orgnih.govacs.org The reaction has been successfully applied to the arylation of various olefins, including challenging cyclic enaminone substrates, where careful selection of ligands like 2,2'-bipyridine (B1663995) is crucial for achieving high regioselectivity. acs.org The scope of this reaction extends to the arylation of biologically relevant compounds, and it can be performed using simple, phosphine-free palladium precursors, often with water as a co-solvent. nih.gov

Sonogashira-type cross-coupling reactions, which form C(sp²)–C(sp) bonds, can also be achieved using arylboronic acids instead of aryl halides. beilstein-journals.orgd-nb.info This transformation has been developed using both palladium and gold catalysts. beilstein-journals.orgresearchgate.net Gold-catalyzed systems, in particular, offer a robust and efficient method for coupling terminal alkynes with arylboronic acids under mild conditions. beilstein-journals.orgd-nb.info The proposed mechanism for the gold-catalyzed reaction involves a Au(I)/Au(III) redox cycle, where an oxidant like Selectfluor® facilitates the oxidation of Au(I) to the active Au(III) species. d-nb.info

Carbon-Heteroatom Bond Forming Reactions (C-X where X = N, O, S, Halogen)

Carbon-Oxygen Bond Formation (Hydroxylation)

The transformation of arylboronic acids into the corresponding phenols, known as hydroxylation, is a synthetically valuable reaction for accessing a ubiquitous structural motif found in numerous natural products and pharmaceuticals. nih.gov This conversion is typically achieved through oxidative hydroxylation. nih.govthieme-connect.com

A variety of methods have been developed for this transformation, with a trend toward milder and more environmentally friendly conditions. rsc.org One highly efficient, metal-free approach involves the use of N-oxides, which can convert aryl- and heteroarylboronic acids to phenols rapidly, often within minutes, at room temperature in an open flask. nih.govorganic-chemistry.org This method exhibits broad functional group tolerance, including compatibility with aryl bromides and iodides, which can be used for subsequent functionalization. nih.gov The proposed mechanism involves the initial nucleophilic attack of the N-oxide on the boronic acid, followed by the migration of the aryl group from boron to oxygen, leading to the formation of a boronate ester intermediate that subsequently hydrolyzes to the phenol (B47542). nih.govorganic-chemistry.org

Other mild and practical methods avoid the use of transition metals. The reaction can be mediated by sodium ascorbate (B8700270) under air or by using sodium perborate (B1237305) in water, with the latter achieving high yields in as little as five minutes. rsc.orgrsc.org Hydrogen peroxide is a common, environmentally benign oxidant for this transformation, often used in combination with a promoter or catalyst. thieme-connect.comresearchgate.net

Visible-light-induced aerobic oxidative hydroxylation has emerged as a particularly green approach. acs.org In some cases, this reaction can proceed efficiently without any metal catalysts or additives, using air as the sole oxidant. acs.org The proposed mechanism under these conditions can involve the formation of an electron-donor-acceptor (EDA) complex between the solvent (e.g., THF) and the arylboronic acid, which upon photoactivation, initiates a sequence involving radical intermediates to produce the phenol. acs.org Photocatalytic systems using dyes like methylene (B1212753) blue or cobalt-porphyrin complexes have also been developed to facilitate this aerobic oxidation. nih.govmdpi.comacs.org The general mechanistic pathway in many hydroxylation reactions involves an ipso-hydroxylation process where an oxygen atom is inserted at the carbon-boron bond. researchgate.net

Compound Names

Carbon-Nitrogen Bond Formation (Amination/Nitration)

The formation of carbon-nitrogen bonds from arylboronic acids is another pivotal transformation in organic synthesis, providing access to anilines and nitroarenes, which are fundamental building blocks for a vast array of functional molecules.

The direct synthesis of primary anilines from arylboronic acids has been a long-standing challenge. Recent breakthroughs have established metal-free methods for this transformation. One such approach utilizes hydroxylamine-O-sulfonic acid (HSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the aminating agent. nih.gov The mechanism is thought to involve the formation of a tetracoordinate boronate complex between the arylboronic acid and the aminating agent, followed by a 1,2-aryl migration from boron to the nitrogen atom. nih.gov

These reactions are often chemoselective, tolerating a wide variety of functional groups, including halogens, which can be problematic in some transition-metal-catalyzed aminations. nih.gov For Boronic acid, (2-methyl-4-propylphenyl)- , the electron-donating alkyl groups are expected to enhance the rate of the 1,2-aryl migration, making it a highly reactive substrate for these primary amination reactions. The steric hindrance from the ortho-methyl group is generally well-tolerated in these transformations. nih.gov

Table 1: Comparison of Amination Methods for Arylboronic Acids
MethodAminating AgentCatalystKey FeaturesExpected Reactivity with (2-methyl-4-propylphenyl)boronic acid
Metal-Free AminationO-(2,4-dinitrophenyl)hydroxylamine (DPH)NoneMild conditions, broad functional group tolerance. nih.govHigh, due to electron-donating substituents.
P(III)/P(V)=O Catalysis2-Nitropropane (HNO precursor)Phosphetane-based catalystChemoselective, preserves reactive functional groups. acs.orgsigmaaldrich.comHigh, expected to favor amination over other reactive sites.
Radical-Based AminationCyanamide/ArylcyanamidePIFA/NBSMetal- and base-free, proceeds via cyanamidyl radicals. sigmaaldrich.comHigh, electron-rich ring is susceptible to radical addition.

Ipso-nitration is a regioselective method for introducing a nitro group at the position of the boronic acid functionality, which is particularly useful for synthesizing nitroarenes that are difficult to obtain through classical electrophilic aromatic substitution due to directing group conflicts. Various reagents have been developed for this purpose, including mixtures of nitrate (B79036) salts and chlorotrimethylsilane, as well as fuming nitric acid. nih.govacs.org

The mechanism can vary depending on the conditions. With chlorotrimethylsilane-nitrate salts, the formation of a reactive TMS-O-NO₂ species is proposed, which facilitates the selective nitration at the ipso-position. nih.gov In contrast, nitration with fuming nitric acid is suggested to proceed via a radical pathway involving the •NO₂ radical. acs.org The presence of electron-donating groups on the arylboronic acid, such as in Boronic acid, (2-methyl-4-propylphenyl)- , generally enhances the reactivity towards electrophilic and radical species, making it a prime candidate for efficient ipso-nitration.

Table 2: Reagents and Conditions for ipso-Nitration of Arylboronic Acids
Nitrating AgentConditionsProposed MechanismReference
Nitrate Salt / TMS-ClDichloromethaneFormation of TMS-O-NO₂ nih.gov
Fuming Nitric AcidNeatRadical pathway (•NO₂) acs.org
Bismuth(III) NitrateCatalyst-freeElectrophilic bismuth(III) nitrate promotes nitration acs.org
Iron(III) NitrateVisible lightFe(III)/Fe(IV) catalytic cycle with nitryl radical researchgate.net
Cross-Coupling with Nitrogen-Containing Reagents

The formation of carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, essential for the construction of pharmaceuticals, agrochemicals, and materials. Arylboronic acids, including (2-methyl-4-propylphenyl)boronic acid, are key substrates in these transformations, primarily through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination facilitates the coupling of aryl halides or triflates with a wide array of nitrogen-containing compounds, including primary and secondary amines. wikipedia.org While the classic reaction involves an aryl halide, variations using arylboronic acids have been developed. For instance, a nickel-catalyzed Buchwald-Hartwig-type amination of aryl iodides is significantly activated by the presence of phenylboronic esters. nih.govacs.orgresearchgate.net Mechanistic studies suggest the boronic ester activates the amine partner by forming an "ate complex," which then participates in the catalytic cycle. researchgate.net This reaction shows high selectivity for aryl iodides, leaving other halides like bromides and chlorides intact. nih.govacs.org

The Chan-Lam coupling, in contrast, directly couples arylboronic acids with N-H containing compounds, such as amines, amides, imides, ureas, carbamates, and sulfonamides, using a copper catalyst. organic-chemistry.orgnrochemistry.com This reaction is notable for its operational simplicity, often proceeding at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(II) species which undergoes transmetalation with the arylboronic acid. nih.gov Coordination of the nitrogen nucleophile, followed by oxidation to a Cu(III) intermediate and subsequent reductive elimination, forges the C-N bond and regenerates a Cu(I) species, which is then reoxidized by air to complete the catalytic cycle. wikipedia.orgnrochemistry.comnih.gov

The scope of nitrogen nucleophiles is broad. The Chan-Lam reaction has been successfully applied to various nitrogen heterocycles, including imidazoles, pyrazoles, and carbazoles. nrochemistry.comnih.govnih.gov The presence of strong electron-withdrawing groups, such as a nitro group on an imidazole (B134444) ring, does not necessarily deactivate the substrate towards C-N coupling. nih.govnih.gov Similarly, Suzuki-type couplings have been developed for nitrogen-rich heterocycles, tolerating unprotected N-H groups. organic-chemistry.orgmit.edu Although specific studies on (2-methyl-4-propylphenyl)boronic acid are not detailed in the literature, its structural features suggest it would be a viable substrate in these established C-N coupling methodologies under appropriate conditions.

Carbon-Sulfur Bond Formation

The synthesis of organosulfur compounds, particularly sulfinamides and sulfonamides, is of great interest due to their prevalence in medicinal chemistry. Arylboronic acids serve as versatile precursors for carbon-sulfur (C-S) bond formation through various cross-coupling strategies.

Cross-Coupling with DAST-Type Reagents to Form Sulfinamides and Sulfonamides

A direct and efficient method for the synthesis of aromatic sulfinamides involves the metal-free cross-coupling of arylboronic acids and their derivatives with N,N-diethylaminosulfur trifluoride (DAST)-type reagents. nih.govthieme-connect.com This reaction proceeds under mild, metal-free conditions to afford sulfinamides in moderate to good yields. nih.gov The resulting sulfinamides can be easily oxidized in a subsequent step to the corresponding sulfonamides using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.govthieme-connect.com

This methodology demonstrates broad applicability, with various arylboronic acids successfully coupled. thieme-connect.com The synthetic utility of this transformation has been highlighted by the sulfoxidation of natural products, indicating good functional group tolerance. nih.gov

Beyond DAST reagents, other sulfur sources are employed. The combination of the DABCO-sulfur dioxide complex (DABSO) with arylboronic acids, catalyzed by palladium, can generate arylsulfonyl chlorides, which are then converted in situ to sulfonamides by adding an amine. acs.orgnih.govacs.org This one-pot operation allows for the installation of both the aryl and amine components of the sulfonamide from readily available starting materials. acs.orgnih.gov

Table 1: Synthesis of Sulfonamides from Arylboronic Acids
Sulfur SourceCatalyst/ConditionsIntermediateFinal ProductReference
DAST-type reagentsMetal-free, mildSulfinamideSulfonamide (after oxidation) nih.gov, thieme-connect.com
DABSO (SO₂ surrogate)Palladium catalystArylsulfonyl chlorideSulfonamide (in situ amination) acs.org, nih.gov
Sulfamoyl azidesCopper(II) chloride-N-arylsulfamide researchgate.net
Mechanistic Studies of Sulfur Functionalization

Mechanistic investigations into the sulfur functionalization of arylboronic acids have provided insight into the reaction pathways. For the metal-free coupling with DAST-type reagents, ¹⁸O-labeling experiments were conducted to elucidate the mechanism. nih.gov

In palladium-catalyzed chlorosulfonylation reactions using chlorosulfate (B8482658) derivatives and arylboronic acids, the proposed mechanism involves an initial oxidative addition of the sulfur reagent to the palladium center, forming a Pd-sulfinate. rsc.org This is followed by transmetalation with the arylboronic acid to generate an Ar–Pd intermediate, which then undergoes reductive elimination to yield the arylsulfonyl chloride. rsc.org

For copper-catalyzed reactions, such as the Chan-Lam type S-arylation of sulfenamides with boronic acids to produce sulfilimines, the reaction is dependent on both the copper catalyst and a base. nih.gov This suggests a mechanism analogous to C-N coupling, likely proceeding through a copper-aryl intermediate. nih.gov Similarly, the copper-catalyzed synthesis of optically pure sulfoximines from sulfinamides and arylboronic acids has been developed, highlighting a stereospecific pathway. nih.govacs.org Mechanistic proposals for these transformations often invoke a transmetalation step followed by reductive elimination from a higher-valent copper center. acs.org

Carbon-Halogen Bond Formation

The conversion of a carbon-boron bond to a carbon-halogen bond, known as ipso-halogenation or halodeboronation, is a valuable synthetic transformation. It provides a regioselective method for introducing halogens onto an aromatic ring, overcoming selectivity issues often encountered with traditional electrophilic aromatic substitution. acs.orgorganic-chemistry.orgacs.org

Ipso-Halogenation Reactions

Arylboronic acids are readily converted to the corresponding aryl halides through ipso-substitution. nih.gov This transformation can be achieved for a range of halogens.

Bromination and Iodination: Mild and efficient ipso-bromination and -iodination of aryl- and heteroarylboronic acids can be accomplished using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), respectively. organic-chemistry.orgnih.gov These reactions often proceed in good to excellent yields under mild conditions, with some substrates reacting well even at room temperature. organic-chemistry.org The reactions are highly regioselective, yielding only the ipso-substituted product. organic-chemistry.org Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been used effectively. nih.gov An environmentally friendly protocol using an oxone/KBr system, catalyzed by CuBr, has been reported for efficient ipso-bromination at room temperature. acs.org

Chlorination: Ipso-chlorination is also achievable. An eco-friendly, transition-metal-free method utilizes N-chlorosuccinimide (NCS) in water, with the addition of sodium chloride being crucial for high yields and regioselectivity. acs.org This system can also be adapted for bromination and iodination by using the corresponding sodium halide salt (NaBr or NaI). acs.org

Fluorination: Electrophilic fluorination to achieve ipso-fluorodeboronation can be performed using reagents like Selectfluor™. nih.gov

These methods generally tolerate a wide variety of functional groups on the aromatic ring. nih.gov While no specific studies on the ipso-halogenation of (2-methyl-4-propylphenyl)boronic acid are available, it is expected to undergo these transformations in a predictable manner based on the established reactivity of arylboronic acids.

Table 2: Reagents for Ipso-Halogenation of Arylboronic Acids
HalogenationReagent(s)ConditionsReference
IodinationN-Iodosuccinimide (NIS)Mild, often room temperature nih.gov, organic-chemistry.org
BrominationN-Bromosuccinimide (NBS)Mild, often room temperature nih.gov, organic-chemistry.org
BrominationOxone/KBr, CuBr (cat.)Room temperature acs.org
ChlorinationN-Chlorosuccinimide (NCS)/NaClWater, transition-metal-free acs.org
FluorinationSelectfluor™- nih.gov

Computational and Theoretical Studies on Boronic acid, (2-methyl-4-propylphenyl)- Reactivity

Computational and theoretical studies provide fundamental insights into the structure, stability, and reactivity of arylboronic acids. While specific computational studies focusing exclusively on (2-methyl-4-propylphenyl)boronic acid are scarce, research on closely related structures and general arylboronic acids informs our understanding of its behavior.

A computational investigation of ortho-methyl-phenyl boronic acid, a structurally similar compound, explored its potential energy surfaces in complexes with water and ammonia. dntb.gov.ua Such studies help to understand the structural, bonding, and thermochemical properties that govern receptor interactions and reactivity. dntb.gov.ua

More broadly, computational studies have been crucial in elucidating the mechanisms of reactions involving arylboronic acids. For the Suzuki-Miyaura reaction, computational analysis has examined the influence of the boronic ester moiety on the rate of transmetalation. nih.gov These studies have shown that the electronic properties of the boronic acid or ester significantly affect the reaction rate, with both electron-deficient and electron-rich esters leading to rate increases compared to the parent boronic acid. nih.gov The geometry of the palladium-oxygen-boron linkage in the pre-transmetalation intermediate is a key factor influencing reactivity. nih.gov

Theoretical studies have also focused on the stability of arylboronic acids, particularly their propensity to undergo protodeboronation (cleavage of the C–B bond by a proton source). nih.govacs.org Kinetic and computational models have been developed to understand how factors like pH, boron speciation (boronic acid vs. boronate anion), and the electronic nature of the aryl substituents control the rate of this decomposition pathway. nih.govacs.org For electron-deficient arenes, protodeboronation can proceed via a transient aryl anionoid pathway. nih.govacs.org The diverse reactivity modes of arylboronic acids, from dynamic covalent bond formation to oxidation, are fundamental to their use in creating stimuli-responsive materials, and computational studies help connect these small-molecule reactivities to emergent material properties. rsc.orgresearchgate.net

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of organometallic reactions, including the Suzuki-Miyaura coupling. rsc.orgkul.plnih.gov These computational methods allow for the characterization of transient intermediates and transition states that are often difficult or impossible to observe experimentally. acs.org By calculating the energies of various points along a reaction coordinate, DFT can map out the most favorable reaction pathways. acs.orgnih.gov

For an arylboronic acid like Boronic acid, (2-methyl-4-propylphenyl)- , DFT calculations can predict the activation energies for the key steps of the catalytic cycle. The generally accepted mechanism involves several stages: oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org DFT studies have shown that any of these steps can be rate-determining depending on the specific substrates, ligands, and reaction conditions. nih.gov

The transmetalation step, where the aryl group is transferred from boron to palladium, has been a subject of extensive computational investigation. researchgate.netnih.govacs.org DFT calculations have been crucial in evaluating the two primary proposed mechanisms: the "boronate" pathway, where a base activates the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻), and the "oxide" pathway, where the base first exchanges with the halide on the palladium complex to form a palladium-hydroxo species. nih.govdeepdyve.com Computational results often support the boronate pathway as having a lower energy barrier, suggesting it is the predominant mechanism. nih.govdeepdyve.com

The table below presents illustrative DFT-calculated relative Gibbs free energies for the key transition states in the Suzuki-Miyaura coupling of a generic aryl bromide with Boronic acid, (2-methyl-4-propylphenyl)- . These values are hypothetical, based on trends reported in the literature for similar substituted arylboronic acids, and serve to illustrate the energy landscape of the reaction.

Reaction StepTransition StateIllustrative Relative Gibbs Free Energy (kcal/mol)Key Feature
Oxidative AdditionTSOA+15.2Cleavage of the C-X bond of the aryl halide and formation of two new Pd-C and Pd-X bonds.
Transmetalation (Boronate Pathway)TSTM+18.5Transfer of the 2-methyl-4-propylphenyl group from the boronate to the palladium center. This is often the rate-determining step. nih.gov
Reductive EliminationTSRE+12.8Formation of the new C-C bond and regeneration of the Pd(0) catalyst.

These calculations provide a quantitative framework for understanding how substituents on the arylboronic acid influence the reaction rate by altering the stability of intermediates and the energy of transition states. kul.pl

Molecular Dynamics Simulations for Reactive Intermediates

While quantum chemical calculations provide static energy profiles, molecular dynamics (MD) simulations offer a dynamic picture of the reaction, capturing the motion of atoms and molecules over time. This approach is particularly valuable for studying the behavior of reactive intermediates in solution, including the role of solvent molecules and the conformational flexibility of ligands and substrates.

For the Suzuki-Miyaura reaction involving Boronic acid, (2-methyl-4-propylphenyl)- , MD simulations can be used to investigate the formation and stability of pre-transmetalation intermediates. These are species where the boronic acid or boronate is associated with the palladium complex before the aryl transfer occurs. researchgate.net Experimental studies using rapid-injection NMR have identified such intermediates, and MD simulations can help to rationalize their structure and dynamics. illinois.edu

MD simulations can model the explicit interactions between the palladium complex, the boronate derived from Boronic acid, (2-methyl-4-propylphenyl)- , the base, and the solvent molecules. This can reveal how the solvent shell reorganizes during the approach of the reactants and how the base facilitates the formation of the reactive boronate species. Such simulations can also provide insights into the lifetime of transient species and the frequency of productive encounters between the palladium complex and the boronate.

The following table outlines the typical insights gained from MD simulations of reactive intermediates in the Suzuki-Miyaura reaction.

Simulation FocusKey Insights GainedRelevance to (2-methyl-4-propylphenyl)boronic acid
Solvation of BoronateUnderstanding the structure and stability of the solvent shell around the [ArB(OH)₃]⁻ species.The hydrophobic propyl group may influence the local solvent structure, potentially affecting the boronate's reactivity.
Ligand DynamicsObserving the conformational changes of the phosphine ligands on the palladium center and their impact on the accessibility of the metal.The steric bulk of the 2-methyl group on the incoming arylboronic acid will interact with the palladium ligands.
Ion PairingInvestigating the association of the cation from the base (e.g., K⁺, Na⁺) with the boronate and the palladium complex, which can influence reactivity. nih.govThe nature of the base's cation can affect the stability and reactivity of the boronate formed from the subject compound.

Understanding Steric and Electronic Effects on Reactivity

The substituents on an arylboronic acid play a critical role in modulating its reactivity through a combination of steric and electronic effects. libretexts.orgrsc.org For Boronic acid, (2-methyl-4-propylphenyl)- , the 2-methyl group and the 4-propyl group exert distinct influences on the reaction profile.

Steric Effects: The methyl group at the ortho position introduces significant steric hindrance around the carbon-boron bond. This steric bulk can have several consequences:

It can slow down the rate of transmetalation by impeding the approach of the arylboronic acid to the palladium center. rsc.orgrsc.org

The steric clash between the ortho-methyl group and the ligands on the palladium complex can influence the geometry of the transition state. beilstein-journals.org

Electronic Effects: The substituents also modify the electronic properties of the aryl ring, which in turn affects the nucleophilicity of the carbon atom being transferred.

The methyl group at the 2-position is a weak electron-donating group through an inductive effect.

The propyl group at the 4-position is also an electron-donating group, primarily through an inductive effect.

The combined steric and electronic profile of Boronic acid, (2-methyl-4-propylphenyl)- is summarized in the table below.

SubstituentPositionPrimary EffectAnticipated Impact on Reactivity
Methyl (-CH₃)orthoSteric Hindrance & Weak Electron-DonatingLikely to decrease the rate of transmetalation due to steric bulk, which may be the dominant effect over its weak electron-donating nature. rsc.org
Propyl (-CH₂CH₂CH₃)paraElectron-Donating (Inductive)Increases electron density on the aryl ring, potentially increasing the rate of transmetalation, assuming it is the rate-limiting step. acs.org

Advanced Applications of Boronic Acid, 2 Methyl 4 Propylphenyl in Materials Science

Arylboronic Acid-Functionalized Materials for Sensing and Responsive Systems

Arylboronic acids are a versatile class of compounds utilized in the development of "smart" materials that can respond to specific environmental cues. Their utility stems from the unique chemical properties of the boronic acid group.

Integration into Polymeric Architectures and Networks

The incorporation of arylboronic acid moieties into polymer chains is a well-established strategy for creating functional materials. This can be achieved through the polymerization of monomers containing a boronic acid group or by post-polymerization modification of existing polymer backbones. The presence of the boronic acid provides a reactive handle for further functionalization or for creating dynamic crosslinks. While specific research on the integration of (2-methyl-4-propylphenyl)boronic acid into polymers is not documented, the general principles would apply. The methyl and propyl substituents on the phenyl ring would influence the polymer's properties, such as its solubility, steric hindrance, and the electronic nature of the boron atom, which in turn affects its reactivity.

Design of Stimuli-Responsive Scaffolds (e.g., pH, ROS, Diol responsiveness)

A key feature of arylboronic acids is their ability to form reversible covalent bonds with diols, creating boronate esters. This interaction is the foundation for designing stimuli-responsive materials.

pH Responsiveness: The equilibrium between the boronic acid and the boronate ester is highly dependent on pH. semanticscholar.org This allows for the design of materials that can assemble or disassemble, or change their properties, in response to changes in the acidity or basicity of their environment. nih.gov

Reactive Oxygen Species (ROS) Responsiveness: The carbon-boron bond in arylboronic acids is susceptible to cleavage by reactive oxygen species like hydrogen peroxide. beilstein-journals.org This property has been exploited to create materials that can degrade and release a payload in environments with high ROS concentrations, such as inflamed tissues or tumor microenvironments. beilstein-journals.orgnih.gov

Diol Responsiveness: Arylboronic acids can bind with a wide range of diol-containing molecules, including sugars and other biomolecules. nih.govbeilstein-journals.org This specific interaction allows for the creation of sensors that can detect the presence of these molecules or materials that respond to changes in their concentration.

Arylboronate Ester-Crosslinked Hydrogels and Their Dynamic Covalent Nature

Hydrogels crosslinked via boronate ester bonds are a prominent example of dynamic covalent materials. bldpharm.comnih.gov These networks are held together by reversible covalent bonds, which allows them to exhibit unique properties such as self-healing, injectability, and shear-thinning behavior. The dynamic nature of the boronate ester bond allows the hydrogel to re-form its crosslinks after being broken, leading to the restoration of its structure and mechanical properties. The rate of this dynamic exchange, and thus the material properties, can be tuned by altering the structure of the arylboronic acid and the diol, as well as by changing the pH. nih.gov While no studies have specifically used (2-methyl-4-propylphenyl)boronic acid for this purpose, its use in such a system would be expected to follow these general principles.

Nanomaterials and Supramolecular Assemblies Utilizing Boronic acid, (2-methyl-4-propylphenyl)-

The principles of boronic acid chemistry are also applied at the nanoscale to construct sophisticated materials with tailored properties and functions.

Construction of Arylboronic Acid-Based Nanoparticles and Assemblies

Arylboronic acids can be used to functionalize the surface of nanoparticles, imparting them with stimuli-responsive properties or targeting capabilities. beilstein-journals.org For instance, nanoparticles decorated with boronic acids can be designed to target cells that have an abundance of specific sugars on their surface. beilstein-journals.org The formation of boronate esters can also be used as a driving force for the self-assembly of small molecules or polymers into well-defined nanostructures like micelles or vesicles. Although "(2-methyl-4-propylphenyl)boronic acid" has not been specifically used in published research for nanoparticle construction, it represents a potential building block for such systems.

Supramolecular Hydrogels and Their Multi-Stimulus-Responsive Characteristics

Supramolecular hydrogels are formed through non-covalent interactions, such as hydrogen bonding, host-guest interactions, or, in this context, dynamic covalent bonds like boronate esters. By combining boronic acid chemistry with other responsive elements, it is possible to create multi-stimulus-responsive hydrogels. For example, a hydrogel could be designed to respond to both pH and the presence of a specific sugar. The field of supramolecular chemistry offers a powerful toolbox for creating complex materials with emergent properties, and arylboronic acids are a valuable component in this toolbox.

Design Principles for Next-Generation Boronic Acid-Based Materials

The explicit instructions to focus solely on Boronic acid, (2-methyl-4-propylphenyl)- and to include detailed research findings and data tables cannot be fulfilled without such foundational research. Generating content on this specific topic would require speculation unsupported by scientific evidence, which falls outside the scope of providing scientifically accurate and authoritative information.

General principles governing the design of materials based on other arylboronic acids are well-established. These principles often revolve around several key aspects of the boronic acid functional group [-B(OH)₂] and the influence of the aromatic ring's substituents. These include:

Reversible Covalent Bonding: The ability of the boronic acid group to form reversible covalent bonds with diols is a cornerstone of its use in stimuli-responsive materials and sensors. myskinrecipes.com The design of such materials often involves tuning the acidity (pKa) of the boronic acid to control the stability and pH-sensitivity of the resulting boronate esters.

Supramolecular Assembly: The hydroxyl groups of the boronic acid moiety are effective hydrogen bond donors, enabling the formation of predictable and programmable supramolecular structures, including co-crystals and liquid crystals.

Polymer Functionalization and Cross-Linking: Incorporation of boronic acid groups into polymer chains can introduce responsive cross-linking points, leading to the development of self-healing hydrogels, stimuli-responsive membranes for drug delivery, and materials with enhanced mechanical properties.

Covalent Organic Frameworks (COFs): Arylboronic acids are fundamental building blocks in the synthesis of COFs, where the self-condensation of boronic acid groups forms stable, porous, and crystalline networks. The design principle involves selecting monomers with specific geometries and functionalities to control the pore size, surface area, and chemical properties of the resulting framework.

Theoretically, the specific substituents of Boronic acid, (2-methyl-4-propylphenyl)- —the methyl group at the ortho position and the propyl group at the para position—would be expected to influence these general behaviors:

Steric Effects: The ortho-methyl group would likely introduce steric hindrance around the boronic acid group. This could influence the kinetics and thermodynamics of boronate ester formation and affect the geometry of supramolecular assemblies.

Electronic Effects: Both the methyl and propyl groups are electron-donating. These alkyl groups would increase the electron density on the phenyl ring, which in turn affects the Lewis acidity of the boron atom. This modulation of acidity is a critical parameter in designing sensors and pH-responsive materials.

However, without specific experimental data and research findings for Boronic acid, (2-methyl-4-propylphenyl)- , any discussion remains hypothetical. The creation of detailed, data-driven content as requested is not possible at this time.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of Boronic Acid, 2 Methyl 4 Propylphenyl

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the electronic and structural properties of (2-methyl-4-propylphenyl)boronic acid at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR for monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of boronic acids. While ¹H and ¹³C NMR are routinely used to confirm the structure of the organic framework, ¹¹B NMR is particularly crucial for directly observing the boron center, which is the reactive heart of the molecule.

The boron atom in (2-methyl-4-propylphenyl)boronic acid is typically trigonal planar and sp²-hybridized. In this state, it is electron-deficient and gives a characteristic chemical shift in the ¹¹B NMR spectrum. Upon interaction with Lewis bases, such as diols or anions, the boron center can transition to a tetrahedral, sp³-hybridized state. This change in coordination and geometry results in a significant upfield shift in the ¹¹B NMR spectrum, providing a powerful tool for monitoring reactions and equilibria. nsf.govresearchgate.net

For instance, the equilibrium between the free boronic acid and its corresponding boronate ester or anionic borate (B1201080) species can be quantitatively assessed by integrating the signals corresponding to the sp² and sp³ hybridized boron atoms. nsf.gov In acidic to neutral media, (2-methyl-4-propylphenyl)boronic acid is expected to show a signal characteristic of an sp²-hybridized boron. As the pH increases, the formation of the anionic tetrahedral borate [ArB(OH)₃]⁻ would lead to the appearance of a new, shielded signal at a higher field. nsf.govresearchgate.net

Table 1: Representative ¹¹B NMR Chemical Shifts for Arylboronic Acid Species

Boron Species Hybridization Typical ¹¹B Chemical Shift (δ, ppm)
Arylboronic Acid (ArB(OH)₂) sp² 27 - 33
Anionic Borate ([ArB(OH)₃]⁻) sp³ 4 - 10
Boronate Ester (e.g., with diols) sp³ 5 - 15

Data are generalized from studies on various phenylboronic acids and are indicative of the expected ranges for (2-methyl-4-propylphenyl)boronic acid. nsf.govraineslab.com

Isotopic Labeling Studies (e.g., ¹⁸O-labeling)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of specific atoms through a transformation. In the context of boronic acid chemistry, ¹⁸O-labeling studies are particularly insightful for understanding oxidation reactions.

For example, the oxidation of a boronic acid to its corresponding phenol (B47542) is a common transformation. By using ¹⁸O-labeled oxidants, such as hydrogen peroxide (H₂¹⁸O₂) or even ¹⁸O-labeled water (H₂¹⁸O), the origin of the oxygen atom in the final phenol product can be determined using mass spectrometry. nih.gov If (2-methyl-4-propylphenyl)boronic acid were oxidized with an ¹⁸O-labeled oxidant, the detection of an ¹⁸O-labeled 2-methyl-4-propylphenol (B97813) would confirm that the oxygen atom was transferred from the oxidant to the boronic acid during the reaction. nih.gov This type of study is crucial for distinguishing between different proposed mechanistic pathways.

Table 2: Application of ¹⁸O-Labeling in Boronic Acid Oxidation

Reactants Potential Labeled Product Mechanistic Insight
ArB(OH)₂ + H₂¹⁸O₂ Ar-¹⁸OH Confirms oxygen transfer from the peroxide oxidant.
ArB(OH)₂ + H₂O (in H₂¹⁸O) Ar-¹⁸OH May indicate solvent involvement in the formation of the hydroxyl group.

This table illustrates the general principle of using ¹⁸O-labeling to probe the oxidation mechanism of boronic acids like (2-methyl-4-propylphenyl)boronic acid. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, i.e., radicals. nih.gov While many reactions of boronic acids proceed through ionic or concerted pathways, some transformations, particularly those initiated by light or involving certain transition metals, can involve radical intermediates.

Should a reaction involving (2-methyl-4-propylphenyl)boronic acid be suspected of proceeding via a radical mechanism, EPR would be the definitive tool for investigation. For example, homolytic cleavage of the C-B bond could generate an aryl radical ((2-methyl-4-propylphenyl)•) and a boryl radical (•B(OH)₂). Alternatively, single-electron transfer (SET) processes could lead to the formation of radical anions or cations. acs.org EPR spectroscopy can detect these transient species, and the resulting spectrum's g-values and hyperfine coupling constants can provide detailed information about the radical's electronic structure and its environment. acs.orgrsc.org This information is critical for confirming the presence of radical pathways and for understanding the structure and reactivity of these highly reactive intermediates. acs.orgnih.gov

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the quantification of reactants, products, and intermediates. This separation is fundamental for kinetic analysis and reaction monitoring.

Gas Chromatography (GC) for Kinetic Studies and Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Boronic acids themselves, including (2-methyl-4-propylphenyl)boronic acid, are generally not volatile enough for direct GC analysis. However, they can be readily converted into volatile derivatives, most commonly pinacol (B44631) esters. researchgate.net

By derivatizing aliquots taken from a reaction mixture at various time points, the progress of a reaction can be monitored quantitatively. For example, in a Suzuki-Miyaura coupling reaction where (2-methyl-4-propylphenyl)boronic acid is consumed, the decrease in its corresponding pinacol ester peak area over time, relative to an internal standard, can be used to determine the reaction rate and calculate kinetic parameters. researchgate.net Similarly, the appearance and increase of a derivatized product peak can be tracked.

Table 3: Hypothetical GC-MS Data for Monitoring a Reaction

Reaction Time (min) Analyte Retention Time (min) Relative Peak Area
0 (2-methyl-4-propylphenyl)boronic acid pinacol ester 12.5 100
0 Product - 0
30 (2-methyl-4-propylphenyl)boronic acid pinacol ester 12.5 52
30 Product (derivatized) 15.2 48
60 (2-methyl-4-propylphenyl)boronic acid pinacol ester 12.5 15
60 Product (derivatized) 15.2 85

This table represents typical data that could be obtained from a GC analysis for kinetic monitoring after derivatization.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile and widely used technique for the analysis of boronic acids and is particularly well-suited for real-time reaction monitoring without the need for derivatization. waters.com Reversed-phase HPLC is the most common mode used for this class of compounds.

A method for (2-methyl-4-propylphenyl)boronic acid would typically involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The progress of a reaction can be followed by injecting small aliquots of the reaction mixture directly into the HPLC system at timed intervals. waters.com The resulting chromatograms would show a decrease in the peak corresponding to (2-methyl-4-propylphenyl)boronic acid and the emergence of peaks for the products. wur.nl

For enhanced selectivity and sensitivity, post-column derivatization can be employed. For instance, the eluent from the HPLC column can be mixed with a reagent like alizarin, which forms a fluorescent complex with boronic acids. wur.nlnih.gov This allows for the selective detection of boronic acid-containing species in a complex mixture, which is invaluable for mechanistic studies and impurity profiling. nih.gov

Table 4: Representative HPLC Method Parameters for Boronic Acid Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

These parameters are typical for the analysis of arylboronic acids and would be a starting point for method development for (2-methyl-4-propylphenyl)boronic acid. waters.com

Crystallographic Analysis for Structural Confirmation

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For Boronic acid, (2-methyl-4-propylphenyl)-, this analysis would unequivocally confirm the substitution pattern on the phenyl ring and the geometry of the boronic acid group.

Although crystallographic data for a range of phenylboronic acids are available in the scientific literature, a specific search of published research reveals a lack of publicly available, detailed crystallographic data for Boronic acid, (2-methyl-4-propylphenyl)-. Were such data available, it would typically be presented in a table format, as shown hypothetically below.

Hypothetical Crystallographic Data Table for Boronic acid, (2-methyl-4-propylphenyl)-

Parameter Value
Chemical Formula C₁₀H₁₅BO₂
Formula Weight 178.04
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4
Density (calculated) (g/cm³) Data not available
R-factor Data not available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for Boronic acid, (2-methyl-4-propylphenyl)- are not available in the reviewed literature.

Kinetic Studies and Reaction Monitoring Techniques

Kinetic studies are essential for understanding the reaction mechanisms, rates, and factors that influence the chemical transformations of Boronic acid, (2-methyl-4-propylphenyl)-. Such studies are particularly important for its application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it would serve as a key reagent.

The monitoring of these reactions in real-time can be achieved through various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for monitoring the consumption of starting materials and the formation of products over time. By taking spectra at regular intervals, the reaction rate can be determined.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify the components of a reaction mixture. By analyzing aliquots of the reaction at different times, a kinetic profile can be constructed.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to monitor the progress of a reaction and identify intermediates and products.

Detailed kinetic studies on reactions specifically involving Boronic acid, (2-methyl-4-propylphenyl)- are not extensively reported in the available scientific literature. Research in this area would typically involve systematic variation of reaction parameters such as temperature, concentration of reactants, and catalyst loading to determine the rate law and activation energy for a particular transformation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2-methyl-4-propylphenyl)boronic acid, and how are impurities controlled during synthesis?

Boronic acids are typically synthesized via cross-coupling reactions like Suzuki-Miyaura, which requires palladium catalysts and aryl halides. Protodeboronation of boronic esters is another method, where ester intermediates are hydrolyzed to yield the free boronic acid . Impurity control involves rigorous purification techniques (e.g., recrystallization, chromatography) and analytical validation using NMR, mass spectrometry (MS), or high-performance liquid chromatography (HPLC) to confirm purity and structural integrity .

Q. How can the reactivity of (2-methyl-4-propylphenyl)boronic acid with diols be leveraged in sensor design?

Boronic acids reversibly bind diols via ester formation under physiological conditions. This property is exploited in glucose sensors by immobilizing boronic acid derivatives on polymers or surfaces. For example, poly(3-acrylamidophenylboronic acid) (PAPBA) undergoes solubility changes upon glucose binding, enabling detection . Analytical methods like surface plasmon resonance (SPR) or fluorescence spectroscopy are used to quantify binding affinity and specificity .

Q. What analytical techniques are critical for characterizing boronic acid derivatives, and how do they address structural ambiguities?

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns to confirm synthesis success .
  • NMR Spectroscopy: Resolves regiochemical ambiguities (e.g., substituent positions on the aryl ring) through 11^{11}B and 1^{1}H-13^{13}C correlation experiments .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, crucial for applications in flame retardants or high-temperature processes .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of boronic acid-based drugs or sensors?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level predict electronic properties, bond dissociation energies, and spectral behavior (e.g., IR, UV-Vis). For instance, DFT studies on (4-carbamoylphenyl)boronic acid (CAPBA) validated its structural stability and guided modifications to enhance binding affinity for therapeutic targets . Software tools like SPARTAN’14 enable visualization of molecular orbitals and electrostatic potential maps .

Q. What strategies resolve contradictions in boronic acid-glycoprotein interaction data, particularly when selectivity is compromised?

Secondary interactions (e.g., hydrophobic or electrostatic forces) can mask boronic acid specificity. To mitigate this:

  • Buffer Optimization: Adjusting pH or ionic strength reduces non-specific binding. For example, borate buffer at pH 8.5 enhances selectivity by stabilizing boronate-diol esters .
  • Surface Functionalization: Immobilizing boronic acids on carboxymethyl dextran-coated substrates minimizes interference from non-glycosylated proteins .

Q. How does the thermal stability of aromatic boronic acids vary with structural modifications, and what design principles improve flame-retardant efficacy?

TGA studies reveal that electron-withdrawing groups (e.g., nitro) enhance thermal stability by delocalizing electron density. Pyrene-1-boronic acid degrades above 600°C due to its fused aromatic system, while aliphatic boronic acids decompose below 300°C . For flame retardancy, incorporating multiple boronic acid moieties or crosslinkable groups (e.g., boroxines) improves char formation and reduces flammability .

Q. What mechanisms enable boronic acids to act as radical precursors in photochemical reactions, and how can this be applied in organic synthesis?

Under UV/visible light, boronic acids undergo homolytic cleavage of the B-C bond, generating aryl radicals. These radicals participate in C-C bond formation (e.g., with alkenes or alkynes) for synthesizing biaryl compounds. Photoredox catalysts like Ru(bpy)32+_3^{2+} enhance efficiency by mediating electron transfer steps . Applications include late-stage functionalization of pharmaceuticals or polymers .

Methodological Considerations

  • Suzuki-Miyaura Coupling: Use Pd(PPh3_3)4_4 as a catalyst and Cs2_2CO3_3 as a base in THF/water for optimal cross-coupling yields .
  • Fluorescent Sensor Development: Functionalize carbon dots with boronic acid groups for Gram-positive bacteria detection via glycolipid binding .
  • Controlled Radical Polymerization: Employ photoinitiated systems to avoid side reactions in boronic acid-containing polymers .

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